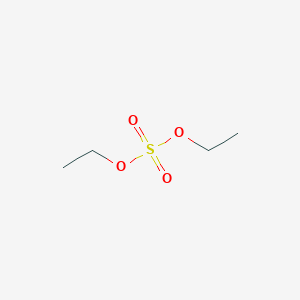
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, or 1-(2,4-DMP)-5-oxopyrrolidine-3-carboxylic acid, is a synthetic organic compound with a wide range of applications in scientific research. It is a key intermediate in the synthesis of a variety of compounds and has been used in many different areas of research, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Photoreleasable Protecting Group for Carboxylic Acids
- The compound has been studied as a photoreleasable protecting group for carboxylic acids. Photolysis of various esters of this compound leads to the formation of the corresponding carboxylic acids with high yields, highlighting its potential in photochemical applications (Klan, Zabadal, & Heger, 2000).
Heterocyclic Rearrangement
- In another study, 5-arylisoxazole-3-carboxylic acids underwent transformation into 5-arylisoxazole-3-hydroxamic acids, which then rearranged to form 3,4-substituted 1,2,5-oxadiazoles. This process demonstrates its versatility in creating different heterocyclic structures (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Anticancer and Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for anticancer and antimicrobial activities. Some derivatives showed potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Coordination Chemistry
- It has also been used in the synthesis of new dicarboxylic acids derived from related compounds for coordination chemistry applications, particularly in the formation of complexes with metals like copper and zinc (Nath, Kalita, & Baruah, 2011).
Formation of Novel Bicyclic Systems
- The compound has been utilized in a one-pot condensation process to create novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which were then analyzed for their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVRJNKLKAZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389837 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
133748-22-8 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)











![5-[(2-Propyn-1-yloxy)methyl]pyrimidine](/img/structure/B166053.png)
